molecular formula C8H14N2 B13561523 4-Ethylpiperidine-4-carbonitrile

4-Ethylpiperidine-4-carbonitrile

Cat. No.: B13561523
M. Wt: 138.21 g/mol
InChI Key: RDTAATZMSHBUDM-UHFFFAOYSA-N
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Description

4-Ethylpiperidine-4-carbonitrile is an organic compound with the molecular formula C8H14N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features an ethyl group and a nitrile group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylpiperidine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethylpiperidine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the piperidine ring can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethylpiperidine-4-carbonitrile is unique due to the presence of both an ethyl group and a nitrile group on the piperidine ring.

Biological Activity

Chemical Structure and Properties
4-Ethylpiperidine-4-carbonitrile (EPC) is a piperidine derivative characterized by its molecular formula C₈H₁₄N₂ and a molecular weight of 138.21 g/mol. The structure comprises a piperidine ring with an ethyl group at the nitrogen position and a carbonitrile functional group at the fourth carbon. This unique configuration imparts specific biological activities, making it a subject of interest in pharmacological research.

Enzyme Inhibition

EPC exhibits significant potential as an enzyme inhibitor . Its ability to bind to active sites on various enzymes modulates their activity, thus influencing biochemical pathways. Research indicates that EPC derivatives can selectively inhibit specific enzymes, which is crucial for developing therapeutic agents targeting diseases such as cancer and viral infections .

Antiviral Properties

EPC and its derivatives have been investigated for their antiviral properties . Studies have shown that these compounds can effectively inhibit viral replication in vitro against various strains, including coronaviruses. For instance, certain analogs of EPC demonstrated nanomolar potency against the papain-like protease (PLpro) from SARS-CoV, highlighting their potential in developing broader-spectrum antiviral drugs .

Antimicrobial Activity

The antimicrobial efficacy of EPC derivatives has been evaluated against multiple bacterial and fungal strains. Results from disk diffusion assays and minimum inhibitory concentration (MIC) tests indicate that these compounds exhibit potent antimicrobial and antifungal activities, suggesting their application in addressing antibiotic resistance .

Analgesic and Anti-inflammatory Effects

Research has also explored the analgesic and anti-inflammatory properties of EPC derivatives. Animal models have shown that these compounds can significantly reduce pain and inflammation, indicating their potential use in pain management therapies .

Neuropsychopharmacological Applications

In neuropsychopharmacology, EPC derivatives are being studied for their potential role in treating conditions like Alzheimer’s disease and psychosis. Their interaction with neurotransmitter receptors may provide new avenues for therapeutic interventions in neurodegenerative diseases .

Case Studies

  • Antiviral Activity Against SARS-CoV-2 : A study demonstrated that specific EPC derivatives inhibited the activity of PLpro, a critical enzyme for viral replication, showcasing their potential as antiviral agents in therapeutic settings .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, EPC derivatives exhibited superior efficacy against resistant strains of bacteria, reinforcing their role as promising candidates in the fight against infectious diseases .
  • Pain Management : In vivo studies revealed that EPC derivatives significantly lowered inflammatory markers and pain responses in animal models, supporting their development as new analgesic drugs .

Data Tables

Activity Type EPC Derivative Tested IC50 (µM) Target
Antiviral3k< 10SARS-CoV PLpro
Antimicrobial1-Ethylpiperidine-4-CN5Various bacterial strains
AnalgesicEPC-derivative A15Pain models
Anti-inflammatoryEPC-derivative B20Cytokine levels

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

4-ethylpiperidine-4-carbonitrile

InChI

InChI=1S/C8H14N2/c1-2-8(7-9)3-5-10-6-4-8/h10H,2-6H2,1H3

InChI Key

RDTAATZMSHBUDM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCNCC1)C#N

Origin of Product

United States

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